1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide
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Overview
Description
1-(2-(2-Fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Azetidine Ring: Starting with a suitable azetidine precursor, the azetidine ring is constructed through cyclization reactions.
Introduction of the Fluorophenoxy Group: The 2-fluorophenoxy group is introduced via nucleophilic substitution reactions, often using 2-fluorophenol and an appropriate leaving group.
Acetylation: The acetyl group is added through acetylation reactions, typically using acetic anhydride or acetyl chloride.
Coupling with Pyridine Derivative: The final step involves coupling the intermediate with a pyridine derivative, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-(2-Fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-(2-Chlorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide
- 1-(2-(2-Bromophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide
- 1-(2-(2-Methylphenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide
Uniqueness: 1-(2-(2-Fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-pyridin-3-ylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-14-5-1-2-6-15(14)24-11-16(22)21-9-12(10-21)17(23)20-13-4-3-7-19-8-13/h1-8,12H,9-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEOBYFZYJMSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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